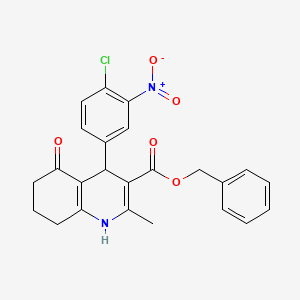

Benzyl 4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Benzyl 4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 503864-66-2) is a quinoline derivative with a molecular weight of 589.04 g/mol . Its structure features a hexahydroquinoline core fused with a cyclohexanone ring, substituted at the 4-position with a 4-chloro-3-nitrophenyl group and at the 7-position with a 3,4-dimethoxyphenyl group. The benzyl ester at position 3 enhances lipophilicity, which is critical for bioavailability .

The compound is synthesized via multi-step reactions, including condensation of substituted aldehydes with β-ketoesters or dimedone, followed by esterification . Structural characterization employs Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography .

Properties

IUPAC Name |

benzyl 4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O5/c1-14-21(24(29)32-13-15-6-3-2-4-7-15)22(23-18(26-14)8-5-9-20(23)28)16-10-11-17(25)19(12-16)27(30)31/h2-4,6-7,10-12,22,26H,5,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTIYVYYLAAPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzyl acetoacetate with 4-(4-chloro-3-nitrophenyl)-2-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, followed by cyclization and oxidation steps to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the hexahydroquinoline core.

Reduction: The nitro group in the chloro-nitrophenyl moiety can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its potential use in the development of new materials with unique properties.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential lead compound in drug discovery programs targeting various diseases.

Industry:

- Potential applications in the development of new polymers and materials with specific properties.

Mechanism of Action

The exact mechanism of action of Benzyl 4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interacting with cellular receptors to modulate their activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Hexahydroquinoline Derivatives

*Calculated from molecular formula C₃₁H₂₈N₂O₆.

Key Observations :

- Lipophilicity : The benzyl ester and methoxy groups improve membrane permeability compared to pyridinyl or ethyl esters .

- Biological Activity : Bromo and hydroxyl substituents (e.g., in ) correlate with antibacterial and antifungal properties, while nitro groups are linked to anti-inflammatory effects .

Physicochemical Properties

Biological Activity

Benzyl 4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C_{20}H_{19}ClN_{2}O_{4}

- Molecular Weight : 392.83 g/mol

Its structure consists of a hexahydroquinoline core with a chloro-nitrophenyl substituent, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties. For instance, studies have demonstrated that certain quinoline derivatives inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

- Anticancer Properties : Some derivatives of quinoline have shown promise in cancer treatment by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes like topoisomerases or cyclooxygenases (COX) which are crucial for cancer cell proliferation .

- Anti-inflammatory Effects : Research on related compounds has highlighted their potential to inhibit nitric oxide production and cyclooxygenase activity, leading to reduced inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives against common pathogens. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 10 μg/mL for both bacteria.

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was found to be approximately 15 μM after 48 hours of treatment. This suggests a potent anticancer effect that warrants further investigation in vivo.

Study 3: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties highlighted that the compound significantly reduced lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages. The compound inhibited iNOS expression by approximately 70% at a concentration of 20 μM.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Effect Observed | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition | MIC = 10 μg/mL |

| Antimicrobial | Escherichia coli | Significant inhibition | MIC = 10 μg/mL |

| Anticancer | MCF-7 (breast cancer) | Induced apoptosis | IC50 = 15 μM |

| Anti-inflammatory | RAW 264.7 macrophages | Reduced NO production | IC50 = 20 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.